2,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Chemical Identity and Nomenclature
This compound possesses the Chemical Abstracts Service registry number 1451391-18-6 and exhibits a molecular formula of C₁₁H₁₄BBr₂NO₂. The compound demonstrates a molecular weight of 362.86 grams per mole, reflecting the presence of two bromine atoms and the substantial pinacol boronate moiety. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, explicitly designating the substitution pattern on the pyridine heterocycle with precise positional indicators.
The structural architecture encompasses a pyridine core bearing substituents at three distinct positions. The bromine atoms occupy the 2 and 5 positions, creating an asymmetric substitution pattern that influences both electronic properties and synthetic accessibility. The 4 position hosts the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester in synthetic organic chemistry literature. This boronate functionality serves as a masked boronic acid, providing stability under ambient conditions while maintaining reactivity toward transition metal-catalyzed cross-coupling transformations.
Alternative nomenclature systems occasionally employ abbreviated forms, though the complete systematic name remains the preferred designation for unambiguous chemical communication. The compound exhibits relationships to other members of the dibromoborylpyridine family, including positional isomers such as 2,5-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which bears the boronate group at the 3 position rather than the 4 position.
The electronic structure of this compound reflects the combined influence of the electron-withdrawing bromine substituents and the electron-donating characteristics of the boronate ester. The pyridine nitrogen contributes to the overall electronic distribution, creating a complex interplay of electronic effects that governs both chemical reactivity and physical properties. Computational studies suggest that the compound exhibits moderate lipophilicity, with calculated logarithmic partition coefficient values of approximately 4.57, indicating favorable characteristics for organic synthetic applications.
Historical Development in Boron-Containing Heterocyclic Chemistry
The evolution of boron-containing heterocyclic chemistry traces its origins to pioneering investigations in the mid-twentieth century, establishing the foundation for compounds such as this compound. The systematic exploration of boron heterocycles began in earnest during the 1950s when Dewar and White first reported polycyclic boron and nitrogen containing analogs of phenanthrene in 1958. Their groundbreaking work emerged from theoretical predictions that replacement of carbon atoms in aromatic systems with boron and nitrogen would yield neutral aromatic compounds, providing an alternative to the cationic and anionic species obtained from single-atom substitutions.
The foundational research by Ashe and colleagues in the 1970s significantly advanced the field of boron-containing aromatic heterocycles. Ashe and Shu prepared 1-phenylborabenzene anion through an innovative synthetic sequence involving stannohydration of diethynylmethane followed by treatment with phenylboron dibromide. This methodology demonstrated the feasibility of incorporating boron into aromatic frameworks while maintaining structural integrity and chemical reactivity. The subsequent development of bis(1-phenylboratabenzene)iron complexes revealed ferrocene-like properties, including air and moisture stability alongside capacity for electrophilic aromatic substitution reactions.
The progression toward practical boronic ester chemistry gained momentum through developments in cross-coupling methodologies. The Suzuki reaction, first published in 1979 by Akira Suzuki, established the fundamental principles for palladium-catalyzed cross-coupling between boronic acids and organohalides. This transformation earned Suzuki a share of the 2010 Nobel Prize in Chemistry alongside Richard Heck and Ei-ichi Negishi for their contributions to noble metal catalysis in organic synthesis. The reaction mechanism involves oxidative addition of palladium to halide reagents, followed by transmetalation with boron-ate complexes and subsequent reductive elimination to form carbon-carbon bonds.
Recent advances in boronic ester synthesis have emphasized practical synthetic methodologies suitable for industrial applications. The development of diethanolamine boronic esters represents a significant advancement in process chemistry, offering unique physical properties that facilitate straightforward synthesis and isolation using environmentally sustainable solvents. These developments have enabled kilogram-scale manufacturing of boronic ester intermediates, with successful production campaigns ranging from 5 to 100 kilogram batches at major pharmaceutical companies.
The contemporary landscape of boron heterocycle chemistry continues to expand through investigations of novel synthetic transformations and applications. Recent studies have explored spectroscopic characterization of boron heterocyclic radicals generated through ring-expansion reactions, providing insights into fundamental electronic structures and reactivity patterns. Matrix isolation infrared spectroscopy combined with quantum chemical calculations has enabled identification of previously unknown boron-containing radical species, advancing understanding of photochemical rearrangement processes involving boron heterocycles.
The purification and handling of pinacol boronic esters have benefited from methodological improvements addressing historical challenges in chromatographic isolation. The development of boric acid-impregnated silica gel systems has effectively suppressed over-adsorption issues that previously complicated purification protocols for sensitive boronic ester substrates. These advances have enhanced the practical utility of boronic ester chemistry across diverse synthetic applications, supporting the continued growth of this important chemical class.
Properties
IUPAC Name |
2,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPTENMODNNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBr2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154794 | |
| Record name | Pyridine, 2,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-18-6 | |
| Record name | Pyridine, 2,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Introduction of the boronic ester group (pinacolborane moiety) at the 4-position of the pyridine ring.
- Selective bromination at the 2- and 5-positions of the pyridine ring.
This can be achieved either by:
- Direct borylation of a dibromopyridine precursor.
- Bromination of a borylated pyridine intermediate.
The key challenge is to control regioselectivity to obtain the 2,5-dibromo substitution pattern alongside the 4-boryl substituent.
Preparation via Borylation of Dibromopyridine
One common approach starts with commercially available 2,5-dibromopyridine, which is then subjected to a borylation reaction to install the pinacolboronate group at the 4-position.
- Use of an iridium catalyst system with ligands such as 4,4-di-tert-butyl bipyridine or 3,4,7,8-tetramethyl-1,10-phenanthroline.
- Pinacolborane (HBPin) as the boron source.
- Reaction conducted under inert atmosphere (nitrogen) in a Schlenk flask.
- Heating at around 80 °C for several hours.
- Monitoring progress by TLC or GC-MS.
- Purification by silica gel chromatography.
This method leverages the iridium-catalyzed C–H borylation chemistry, which allows selective functionalization of the pyridine ring at the 4-position even in the presence of bromine substituents at 2 and 5 positions.
Preparation via Bromination of Borylated Pyridine
Alternatively, the synthesis can proceed by:
- Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
- Selective bromination at the 2- and 5-positions using brominating agents under controlled conditions.
This route requires careful control to avoid overbromination or substitution at undesired positions.
Palladium-Catalyzed Cross-Coupling Approaches
In some reported methods, the compound is synthesized as part of a multi-step sequence involving Suzuki-Miyaura cross-coupling reactions:
- Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a boronate ester intermediate.
- Subsequent bromination or coupling with dibromo-substituted pyridine derivatives.
- Use of Pd catalysts such as PdCl2, Pd2(dba)3, and phosphine ligands like triphenylphosphine (PPh3) or S-Phos.
- Reaction solvents include 1,4-dioxane and aqueous K3PO4 as base.
- Reaction conditions typically involve reflux under nitrogen atmosphere for extended periods (e.g., 16–48 hours).
Such methods provide high yields and purity of the target compound, suitable for further synthetic applications.
Representative Data Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting material | 2,5-Dibromopyridine or 4-borylpyridine | Commercially available or synthesized |
| Catalyst | [Ir(OMe)(COD)]2 or PdCl2, Pd2(dba)3 | Ir for borylation; Pd for coupling |
| Ligands | 4,4-di-tert-butyl bipyridine, tmphen, S-Phos | Ligand choice affects selectivity and yield |
| Boron reagent | Pinacolborane (HBPin) | 1.5 equivalents typical |
| Solvent | 1,4-Dioxane, dichloromethane | Depends on step |
| Base | K2CO3, K3PO4 | Used in coupling steps |
| Temperature | 80 °C (borylation), reflux (coupling) | Controlled heating |
| Reaction time | 16–48 hours | Monitored by TLC/GC-MS |
| Atmosphere | Nitrogen (inert) | To prevent oxidation |
| Purification | Silica gel chromatography | Standard purification |
| Yield | 80–95% | High yields reported |
Detailed Research Findings
Iridium-Catalyzed Borylation: The iridium-catalyzed C–H borylation method allows regioselective installation of the boronate ester on pyridine rings bearing electron-withdrawing groups such as bromines. The use of specific ligands (e.g., 4,4-di-tert-butyl bipyridine) enhances selectivity and catalytic efficiency. The reaction is typically carried out at 80 °C with pinacolborane as the boron source, yielding the 4-borylated product in good to excellent yields (~80–90%).
Palladium-Catalyzed Coupling: Pd-catalyzed Suzuki coupling reactions using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and dibromo-substituted pyridines or other aryl halides have been successfully employed to build complex pyridine derivatives. The use of bases like K3PO4 and phosphine ligands such as S-Phos under reflux in 1,4-dioxane provides high conversion and isolated yields up to 94.5%.
Regioselectivity and Stability: The borylated pyridine intermediate is often sensitive to deborylation and requires careful handling. Regioisomeric purity is confirmed by NMR spectroscopy. The dibromo substitution pattern is essential for subsequent cross-coupling versatility.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are commonly used, along with bases like potassium phosphate or cesium carbonate.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Cross-Coupling Reactions: Products include biaryl compounds or styrene derivatives, depending on the coupling partner used.
Scientific Research Applications
Organic Synthesis
Suzuki Coupling Reactions
The compound is frequently employed as a boron-containing reagent in Suzuki coupling reactions. Its unique structure allows for effective cross-coupling between aryl halides and boronic acids, facilitating the formation of biaryl compounds. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals due to its efficiency and selectivity.
Amination Reactions
In addition to Suzuki reactions, 2,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be utilized in amination reactions. The presence of the dioxaborolane moiety enhances the reactivity of the compound towards nucleophilic attack by amines, allowing for the construction of various nitrogen-containing organic compounds.
Materials Science
Synthesis of Conjugated Polymers
The compound serves as a monomer for synthesizing conjugated polymers that exhibit semiconducting properties. These polymers are essential in developing organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties and overall device performance.
Covalent Organic Frameworks (COFs)
Covalent organic frameworks are porous materials constructed from organic building blocks linked by covalent bonds. This compound can act as a building block for COFs due to its ability to form stable covalent bonds while maintaining structural integrity. These frameworks have applications in gas storage, separation processes, and catalysis.
Electronic Applications
Organic Field Effect Transistors (OFETs)
The compound's electronic properties make it suitable for use in organic field-effect transistors. By integrating it into the active layer of OFETs, researchers have observed improved charge mobility and device stability. This advancement is crucial for developing flexible electronics and other high-performance devices.
Photonic Devices
In photonic applications, the compound's ability to form conjugated systems can be exploited to create materials with tailored optical properties. Such materials are vital for applications in sensors and light-emitting devices.
Case Study 1: Development of OLEDs
A recent study demonstrated the use of this compound in the synthesis of a new class of OLED materials. The resulting devices exhibited enhanced brightness and efficiency compared to traditional OLEDs due to improved charge transport facilitated by the compound's unique structure.
Case Study 2: COF Synthesis
Research involving the synthesis of COFs using this compound showed promising results in gas adsorption studies. The COFs demonstrated high surface areas and selective gas uptake capabilities, making them suitable candidates for applications in carbon capture technologies.
Mechanism of Action
The mechanism by which 2,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product. The bromine atoms can also be involved in nucleophilic substitution reactions, where they are replaced by other functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (hypothetical 4-boronate isomer) with structurally related pyridine-based boronate esters. Data are derived from commercial catalogs, safety sheets, and synthesis literature.
Key Structural and Functional Comparisons
Substituent Position Effects :
- The boronate ester position (3- vs. 4-) significantly impacts electronic conjugation and steric accessibility. For example, 3-boronate pyridines (e.g., CAS 329214-79-1) are more sterically hindered than 4-boronates, affecting reaction rates in cross-coupling .
- Bromine substituents (as in the 2,5-dibromo derivatives) enhance electrophilic aromatic substitution reactivity, enabling sequential functionalization .
Thermal Stability :
- The melting point of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (103–108°C) suggests higher crystallinity compared to brominated derivatives, which are typically stored at 0–6°C to prevent decomposition .
Synthetic Utility: The 2,5-dibromo-3-boronate isomer (CAS 852228-17-2) is a versatile intermediate for synthesizing trisubstituted pyridines, whereas non-halogenated boronates (e.g., CAS 329214-79-1) are simpler precursors for coupling reactions .
Research Findings
- Suzuki-Miyaura Reactivity : Brominated pyridyl boronates exhibit enhanced reactivity in Suzuki couplings due to the synergistic effects of bromine (leaving group) and boronate (nucleophile). For instance, Miyaura and Suzuki (1995) demonstrated that halogenated aryl boronates achieve >90% yields in biaryl synthesis under mild conditions .
- Stability Considerations : Boronate esters with electron-deficient pyridine rings (e.g., trifluoromethyl-substituted) show greater hydrolytic stability but require stronger bases (e.g., Cs₂CO₃) for activation in coupling reactions .
Biological Activity
2,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that combines a dibromopyridine moiety with a boron-containing dioxaborolane. This unique structure suggests potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound based on available literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14BBr2N2O2 |
| Molecular Weight | 368.06 g/mol |
| Density | 1.9 g/cm³ |
| Boiling Point | 267.5 °C |
| Flash Point | 115.6 °C |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of dibromopyridine have been studied for their ability to inhibit various cancer cell lines. A comparative study showed that pyridine derivatives exhibited IC50 values in the low micromolar range against several cancer types, suggesting that 2,5-dibromo derivatives may also possess similar activities due to their structural analogies .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. In particular, compounds containing dioxaborolane groups have been shown to inhibit enzymes involved in cancer progression and metabolic pathways. For instance, a study on related compounds demonstrated potent inhibition of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and can influence the pharmacokinetics of therapeutic agents . The specific inhibition profile of this compound remains to be fully characterized.
Case Study 1: Anticancer Activity
A recent investigation into the biological activity of related dibromopyridine derivatives found that modifications at the bromine positions influenced cytotoxicity against breast cancer cell lines. The study revealed that specific substitutions could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of boron-containing compounds with CYP enzymes. The findings indicated that these compounds could cause time-dependent inhibition of CYP3A4, raising concerns regarding drug-drug interactions (DDIs) when co-administered with other medications metabolized by this pathway .
Q & A
What are the common synthetic routes for preparing 2,5-dibromo-4-(pinacolborane)pyridine?
The synthesis typically involves halogenation and boronic ester installation. A plausible route is:
- Step 1 : Bromination of a pyridine precursor (e.g., 4-bromopyridine) using brominating agents like NBS or Br₂ under controlled conditions.
- Step 2 : Introduction of the pinacol boronic ester via Miyaura borylation. This involves reacting the brominated intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., XPhos) in THF or dioxane .
Key considerations : Air-free techniques are critical due to the sensitivity of boronic esters to moisture.
How can X-ray crystallography confirm the structure of this compound?
X-ray diffraction is the gold standard for unambiguous structural confirmation.
- Method : Crystals are grown via slow evaporation in a non-polar solvent (e.g., hexane/CH₂Cl₂). Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and refinement is conducted with SHELXL or OLEX2 .
- Challenges : The bulky pinacol boronic ester may introduce disorder in the crystal lattice, requiring careful refinement.
What are the primary applications of this compound in cross-coupling reactions?
The compound serves as a versatile building block in Suzuki-Miyaura couplings :
- Reactivity : The bromine substituents at positions 2 and 5 act as leaving groups, enabling sequential cross-coupling. The boronic ester at position 4 can participate in couplings with aryl/vinyl halides.
- Example : Reaction with aryl halides (e.g., 4-iodotoluene) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O yields polyfunctionalized pyridines .
How can competing debromination be minimized during Suzuki-Miyaura coupling?
Debromination often arises from over-reduction or side reactions. Mitigation strategies include:
- Catalyst selection : Use PdCl₂(dppf) or Pd(OAc)₂ with SPhos, which favor oxidative addition over β-hydride elimination.
- Stoichiometry control : Limit the boronic acid partner to 1.1 equivalents to prevent over-coupling.
- Temperature : Maintain reactions at 60–80°C to balance reactivity and selectivity .
Data analysis : Monitor reaction progress via LC-MS or ¹H NMR to detect intermediates and byproducts.
How does steric hindrance from the pinacol boronic ester influence coupling selectivity?
The bulky pinacol group at position 4 directs coupling reactions to the less hindered bromine (position 2 or 5).
- Experimental design : Compare coupling rates using sterically demanding ligands (e.g., DavePhos) versus smaller ligands (e.g., PPh₃).
- Case study : In a model reaction with phenylboronic acid, Pd(OAc)₂/SPhos selectively couples position 2 due to reduced steric clash, as confirmed by NOESY NMR .
How to resolve contradictions in spectroscopic data for derivatives?
Contradictions may arise from tautomerism or dynamic effects.
- Approach :
- Example : Ambiguities in NOE correlations between bromine and boronic ester substituents can be clarified through X-ray data .
What methods are used to analyze regioselectivity in di-substituted derivatives?
Regioselectivity is probed through:
- Competitive coupling : React the compound with two distinct boronic acids under identical conditions and analyze product ratios via GC-MS.
- Isotopic labeling : Introduce ¹⁸O into the boronic ester to track coupling pathways via mass spectrometry .
Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,5-Dibromo-4-Bpin-pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 78 | |
| 2-Bromo-4-Bpin-pyridine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 |
How to handle air-sensitive intermediates during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
